1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a compound belonging to the class of spiro hydantoins. These compounds are known for their unique structural features and diverse biological activities. The compound has shown potential in various scientific research applications, including antimicrobial, antiproliferative, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride involves the formation of the spiro hydantoin ring. Efficient methods have been developed to synthesize derivatives of this compound, often involving high yields without the need for additional purification . The reaction conditions typically include the use of unsaturated pyrrolidine cycles and specific reagents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity of the synthesis often requires high pressure and preparative high-performance liquid chromatography (HPLC) to obtain the compound in pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Integrin αLβ2, matrix metalloproteinases, chemokine receptors CCR2 and CCR5.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
- 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Uniqueness
1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride stands out due to its specific structural features and diverse biological activities. Its ability to act as an antagonist of multiple molecular targets makes it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C7H12ClN3O2 |
---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
1-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-6(12)9-5(11)7(10)2-3-8-4-7;/h8H,2-4H2,1H3,(H,9,11,12);1H |
InChI-Schlüssel |
IVQIBWVFGDGKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)NC(=O)C12CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.